1,2-Distearoyl-sn-glycero-3-phosphoethanolamine
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine
PE(18:0/18:0), also known as DC18PE or dspe, belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:0/18:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:0/18:0) exists in all eukaryotes, ranging from yeast to humans. PE(18:0/18:0) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:0/18:0) can be biosynthesized from CDP-ethanolamine and DG(18:0/18:0/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:0/18:0) can be biosynthesized from PS(18:0/18:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:0/18:0) can be biosynthesized from PS(18:0/18:0) through the action of the enzyme phosphatidylserine decarboxylase. Furthermore, Cytidine monophosphate and PE(18:0/18:0) can be biosynthesized from CDP-ethanolamine and DG(18:0/18:0/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:0/18:0) and S-adenosylmethionine can be converted into pe-nme(18:0/18:0) and S-adenosylhomocysteine; which is mediated by the enzyme phosphatidylethanolamine N-methyltransferase. Finally, PE(18:0/18:0) can be biosynthesized from lysope(18:0/0:0); which is catalyzed by the enzyme ALE1P acyltransferase. In humans, PE(18:0/18:0) is involved in phosphatidylcholine biosynthesis PC(18:0/18:0) pathway and phosphatidylethanolamine biosynthesis pe(18:0/18:0) pathway.
(R)-1,2-distearoylphosphatidylethanolamine is an optically active form of 1,2-distearoylphosphatidylethanolamine having (R)-configuration. It has a role as a mouse metabolite. It is an enantiomer of a (S)-1,2-distearoylphosphatidylethanolamine. It is a tautomer of a (R)-1,2-distearoylphosphatidylethanolamine zwitterion.
(R)-1,2-distearoylphosphatidylethanolamine is an optically active form of 1,2-distearoylphosphatidylethanolamine having (R)-configuration. It has a role as a mouse metabolite. It is an enantiomer of a (S)-1,2-distearoylphosphatidylethanolamine. It is a tautomer of a (R)-1,2-distearoylphosphatidylethanolamine zwitterion.
Brand Name:
Vulcanchem
CAS No.:
1069-79-0
VCID:
VC0053596
InChI:
InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1
SMILES:
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC
Molecular Formula:
C41H82NO8P
Molecular Weight:
748.1 g/mol
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine
CAS No.: 1069-79-0
Reference Standards
VCID: VC0053596
Molecular Formula: C41H82NO8P
Molecular Weight: 748.1 g/mol
CAS No. | 1069-79-0 |
---|---|
Product Name | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine |
Molecular Formula | C41H82NO8P |
Molecular Weight | 748.1 g/mol |
IUPAC Name | 2-azaniumylethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
Standard InChI | InChI=1S/C41H82NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39H,3-38,42H2,1-2H3,(H,45,46)/t39-/m1/s1 |
Standard InChIKey | LVNGJLRDBYCPGB-LDLOPFEMSA-N |
Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC |
SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCCCCCCCCCCC |
Appearance | Unit:100 mgSolvent:nonePurity:98+%Physical solid |
Physical Description | Solid |
Description | PE(18:0/18:0), also known as DC18PE or dspe, belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(18:0/18:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(18:0/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(18:0/18:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(18:0/18:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(18:0/18:0) exists in all eukaryotes, ranging from yeast to humans. PE(18:0/18:0) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(18:0/18:0) can be biosynthesized from CDP-ethanolamine and DG(18:0/18:0/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:0/18:0) can be biosynthesized from PS(18:0/18:0) through its interaction with the enzyme phosphatidylserine decarboxylase. Furthermore, PE(18:0/18:0) can be biosynthesized from PS(18:0/18:0) through the action of the enzyme phosphatidylserine decarboxylase. Furthermore, Cytidine monophosphate and PE(18:0/18:0) can be biosynthesized from CDP-ethanolamine and DG(18:0/18:0/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(18:0/18:0) and S-adenosylmethionine can be converted into pe-nme(18:0/18:0) and S-adenosylhomocysteine; which is mediated by the enzyme phosphatidylethanolamine N-methyltransferase. Finally, PE(18:0/18:0) can be biosynthesized from lysope(18:0/0:0); which is catalyzed by the enzyme ALE1P acyltransferase. In humans, PE(18:0/18:0) is involved in phosphatidylcholine biosynthesis PC(18:0/18:0) pathway and phosphatidylethanolamine biosynthesis pe(18:0/18:0) pathway. (R)-1,2-distearoylphosphatidylethanolamine is an optically active form of 1,2-distearoylphosphatidylethanolamine having (R)-configuration. It has a role as a mouse metabolite. It is an enantiomer of a (S)-1,2-distearoylphosphatidylethanolamine. It is a tautomer of a (R)-1,2-distearoylphosphatidylethanolamine zwitterion. |
Synonyms | 1,2-dioctadecanoyl-sn-glycero-3-phosphoethanolamine 1,2-distearoylphosphatidylethanolamine 1,2-distearoylphosphatidylethanolamine, (+-)-isomer 1,2-distearoylphosphatidylethanolamine, (R)-isomer 1,2-distearoylphosphatidylethanolamine, (S)-isomer DC18PE distearoyl-L-phosphatidylethanolamine DSPE |
Reference | 1. A. Gabizon et al. “In Vivo Fate of Folate-Targeted Polyethylene-Glycol Liposomes in Tumor-Bearing Mice” Clinical Cancer Research, Vol. 9 pp. 6551-6559, 20032. M. Bogdanov, W. Dowhan, “Lipid-assisted Protein Folding” Journal of Biological Chemistry, Vol. 274 pp. 36827-36830, 19993. J. Vance, “Phosphatidylserine and phosphatidylethanolamine in mammalian cells: two metabolically related aminophospholipids” Journal of Lipid Research, Vol. 49 pp. 1377-1387, 20084. D. Lang et al., “Molecular Species Analysis of 1,2-Diglycerides on Phorbol Ester Stimulation of LA-N-1 Neuroblastoma Cells During Proliferation and Differentiation” Journal of Neurochemistry, Vol. 65 pp. 810, 1995 |
PubChem Compound | 15061530 |
Last Modified | Dec 05 2021 |
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